molecular formula C18H21N6Na2O15P3 B12097306 Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt

Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt

Cat. No.: B12097306
M. Wt: 700.3 g/mol
InChI Key: DWGOHIKVVKFGGU-UHFFFAOYSA-L
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Description

Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt, commonly known as NPE-caged ATP, is a nucleotide analog. This compound is biologically inactive due to the esterification of the terminal phosphate with a blocking group. Upon exposure to UV light at 360 nm, the caging group undergoes photolysis, releasing the active nucleotide at the site of illumination .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt involves the esterification of adenosine triphosphate (ATP) with a nitrophenyl ethyl group. The reaction typically requires the use of protecting groups to prevent unwanted side reactions and is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to control reaction parameters such as temperature, pH, and reactant concentrations. The process includes purification steps like chromatography to isolate the desired product and remove impurities .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt primarily undergoes photolysis reactions. Upon exposure to UV light, the nitrophenyl ethyl group is cleaved, releasing the active ATP .

Common Reagents and Conditions

The primary reagent used in the photolysis reaction is UV light at a wavelength of 360 nm. The reaction is typically carried out in aqueous solutions under controlled conditions to ensure precise release of ATP .

Major Products

The major product formed from the photolysis of this compound is free ATP, which can then participate in various biochemical processes .

Scientific Research Applications

Adenosine 5’-(tetrahydrogen triphosphate), P’'-[1-(2-nitrophenyl)ethyl]ester, disodium salt is widely used in scientific research due to its ability to release ATP in a controlled manner. Some of its applications include:

Properties

IUPAC Name

disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGOHIKVVKFGGU-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N6Na2O15P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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